Benzene, (1-methyl-1-propenyl)-, (E)-

Description

Contextual Significance in Synthetic Organic Chemistry

The significance of (E)-(1-methyl-1-propenyl)benzene in synthetic organic chemistry stems from its utility as a versatile intermediate. chemicalbook.com The presence of a reactive double bond in conjugation with the aromatic ring allows for a variety of chemical transformations. It serves as a building block in the synthesis of more complex molecules, finding applications in the production of pharmaceuticals, dyes, and pigments. ontosight.ai

Several synthetic routes can produce this compound. Common laboratory and industrial methods include the acid-catalyzed dehydration of tertiary alcohols, such as 3-phenyl-2-butanol, and the Friedel-Crafts alkylation of benzene (B151609) with 1-butene, which proceeds through a carbocation intermediate. The compound's double bond is susceptible to electrophilic addition and can participate in cycloaddition reactions. Furthermore, it is a subject of study in catalytic hydrogenation, where its stereochemistry plays a crucial role in determining the reaction's outcome. The reactivity of (E)-(1-methyl-1-propenyl)benzene makes it a valuable component in the toolbox of synthetic organic chemists for constructing complex molecular architectures.

Stereochemical Considerations and Isomeric Relationships

The defining structural feature of (E)-(1-methyl-1-propenyl)benzene is its stereochemistry. The restricted rotation around the carbon-carbon double bond gives rise to geometric isomerism. quora.com This compound is the (E)-isomer, which is distinguished from its (Z)-isomer, (Z)-2-phenyl-2-butene.

(E)-isomer (trans): The methyl group and the phenyl group are on opposite sides of the double bond. This arrangement minimizes steric hindrance between these bulky groups.

(Z)-isomer (cis): The methyl group and the phenyl group are on the same side of the double bond, leading to increased steric strain.

Due to the reduced steric repulsion, the (E)-isomer is thermodynamically more stable than the (Z)-isomer. aklectures.com This stability difference is a key factor in synthetic strategies, as reactions will often favor the formation of the more stable (E)-product under thermodynamic control. The interconversion between these isomers can sometimes be achieved under specific catalytic conditions, such as treatment with a strong acid. libretexts.org

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. For each carbon of the double bond, the attached groups are ranked by atomic number. If the higher-priority groups are on opposite sides, the configuration is E (entgegen, German for opposite). If they are on the same side, it is Z (zusammen, German for together). masterorganicchemistry.com

| Property | (E)-2-phenyl-2-butene | (Z)-2-phenyl-2-butene |

| Stereochemistry | Trans configuration of phenyl and methyl groups | Cis configuration of phenyl and methyl groups |

| Relative Stability | More stable aklectures.com | Less stable aklectures.com |

| Steric Strain | Lower | Higher |

| Melting Point | -24 °C stenutz.eu | Data not readily available |

Historical Development of Research on Phenylated Alkenes

The study of phenylated alkenes is deeply rooted in the history of organic chemistry, tracing back to the 19th-century isolation of styrene (B11656). In 1839, Eduard Simon isolated "styrol" from the resin of the American sweetgum tree. polystyrenerecycling.co.zawikipedia.org He noted its tendency to thicken into a jelly-like substance, which was later understood to be polymerization. polystyrenerecycling.co.za This discovery laid the groundwork for the vast field of polymer science and the study of styrene derivatives.

Commercial production of styrene began in Germany in 1925, primarily through the dehydrogenation of ethylbenzene. nih.gov The development of industrial-scale synthesis methods for styrene and its derivatives spurred further research into their chemical properties and potential applications.

Phenylpropenes, the broader class to which (E)-(1-methyl-1-propenyl)benzene belongs, were also identified as key components of various natural products, particularly essential oils. researchgate.net This intersection with natural product chemistry provided another avenue for research, focusing on their biosynthesis, isolation, and biological activities. The investigation into the reactions of these compounds, such as isomerization and addition reactions, has been a continuous area of study, contributing significantly to our fundamental understanding of reaction mechanisms and stereochemistry in organic chemistry.

Structure

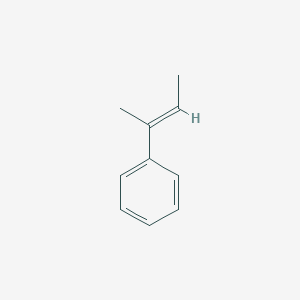

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-2-en-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUYQBMBIJFNRM-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875937 | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-00-3 | |

| Record name | Benzene, (1-methyl-1-propenyl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-METHYL-1-PROPENYL)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for E 1 Methyl 1 Propenyl Benzene and Its Structural Analogues

Catalytic Stereoselective Synthesis Pathways

The precise control of stereochemistry is a central theme in modern organic synthesis. For (E)-(1-Methyl-1-propenyl)benzene, catalytic methods offer elegant solutions for achieving high levels of stereoselectivity.

Asymmetric Hydrogenation Protocols

While direct asymmetric hydrogenation to form a chiral center from (E)-(1-Methyl-1-propenyl)benzene is not the primary focus for its synthesis, the principles of asymmetric hydrogenation are crucial for the synthesis of related chiral molecules. Iridium complexes featuring chiral N,P ligands have proven to be highly effective catalysts for the enantioselective hydrogenation of unfunctionalized, trialkyl-substituted olefins, a class of substrates to which (E)-(1-Methyl-1-propenyl)benzene belongs. nih.gov Optimization of reaction parameters such as solvent, hydrogen pressure, and temperature has led to exceptionally high enantiomeric excesses, in some cases up to 99%. nih.gov For instance, iridium catalysts with bicyclic pyridine-based N,P ligands have demonstrated success in the hydrogenation of structurally similar alkenes. nih.gov

| Catalyst Type | Ligand Class | Substrate Class | Potential Outcome for (E)-(1-Methyl-1-propenyl)benzene |

| Iridium-based | Chiral N,P Ligands | Trialkyl-substituted olefins | High enantioselectivity in hydrogenation to (S)- or (R)-2-phenylbutane |

Organometallic Catalysis in Alkene Formation

Organometallic cross-coupling reactions provide a powerful and versatile strategy for the stereoselective synthesis of alkenes. The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is particularly noteworthy for its ability to form carbon-carbon bonds with high stereochemical fidelity. nih.gov The synthesis of (E)-(1-Methyl-1-propenyl)benzene via a Suzuki coupling would entail the reaction of a vinylboronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base. The stereochemistry of the resulting alkene is typically retained from the starting vinylboron species. nih.gov

| Reaction | Catalyst | Reactants | Key Features |

| Suzuki Coupling | Palladium complexes | Vinylboronic acid/ester and Aryl halide | High stereoselectivity, broad functional group tolerance |

Classical Organic Synthesis Routes

Traditional organic synthesis methodologies remain indispensable for the preparation of (E)-(1-Methyl-1-propenyl)benzene, offering reliable and well-established procedures.

Dehydration Reactions of Corresponding Alcohols

The acid-catalyzed dehydration of 2-phenyl-2-butanol is a common and effective method for the synthesis of 2-phenyl-2-butene. This elimination reaction typically proceeds through a carbocation intermediate, and the subsequent removal of a proton leads to the formation of a mixture of alkene isomers. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene will be the major product. studylib.net In this case, (E)-2-phenyl-2-butene is generally favored over the (Z)-isomer and the terminal alkene, 2-phenyl-1-butene, due to reduced steric strain in the trans configuration. The reaction is typically carried out by heating the alcohol with a strong acid catalyst such as sulfuric acid or phosphoric acid. libretexts.org

| Starting Material | Reagent | Product Distribution |

| 2-Phenyl-2-butanol | H₂SO₄ or H₃PO₄, heat | Major: (E)-2-Phenyl-2-butene; Minor: (Z)-2-Phenyl-2-butene, 2-Phenyl-1-butene |

Wittig and Related Olefination Reactions

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. lumenlearning.com For the synthesis of (E)-(1-Methyl-1-propenyl)benzene, the reaction would involve acetophenone and an ethyl-substituted phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, tend to afford the (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org In this specific synthesis, the use of a stabilized ylide derived from ethyltriphenylphosphonium bromide would favor the formation of the desired (E)-isomer.

| Carbonyl Compound | Wittig Reagent | Expected Major Product |

| Acetophenone | Ethyltriphenylphosphonium ylide (stabilized) | (E)-(1-Methyl-1-propenyl)benzene |

Derivatization Strategies and Functional Group Transformations

The carbon-carbon double bond in (E)-(1-Methyl-1-propenyl)benzene is a versatile functional group that allows for a variety of subsequent transformations, making it a valuable intermediate in organic synthesis.

The alkene is susceptible to electrophilic addition reactions. For instance, the reaction with hydrogen halides (HX) proceeds via a carbocation intermediate, with the initial protonation occurring to form the more stable tertiary benzylic carbocation. Subsequent attack by the halide ion leads to the corresponding haloalkane.

Oxidation of the double bond can lead to various products depending on the reagents used. Photooxidation in the presence of a sensitizer can yield allylic hydroperoxides. researchgate.net More vigorous oxidation can cleave the double bond to produce ketones and carboxylic acids.

Olefin metathesis offers another avenue for the derivatization of (E)-(1-Methyl-1-propenyl)benzene, allowing for the formation of new carbon-carbon double bonds through the scrambling of alkene fragments in the presence of a transition metal catalyst. wikipedia.org

| Reaction Type | Reagent/Catalyst | Product Type |

| Electrophilic Addition | HBr, HCl, HI | 2-Halo-2-phenylbutane |

| Photooxidation | O₂, Sensitizer | Allylic hydroperoxides |

| Olefin Metathesis | Grubbs' or Schrock's catalyst | New alkenes |

Synthesis of Chiral Allylic Amines

The synthesis of chiral allylic amines is a significant area of research due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. While general methods for the asymmetric synthesis of allylic amines are well-established, including transition metal-catalyzed reactions, specific applications to (E)-(1-methyl-1-propenyl)benzene are not extensively documented in readily available literature. However, the principles of established methodologies, such as those catalyzed by rhodium, iridium, and palladium complexes, can be applied to understand the potential synthetic routes.

Catalytic asymmetric allylic amination reactions typically involve the reaction of an allylic substrate with an amine nucleophile in the presence of a chiral transition metal catalyst. The catalyst, usually complexed with a chiral ligand, facilitates the enantioselective formation of the new carbon-nitrogen bond. For a substrate like (E)-(1-methyl-1-propenyl)benzene, a potential pathway would involve the activation of an allylic C-H bond or the use of a pre-functionalized derivative to enable the stereocontrolled addition of an amine. The development of such a direct C-H amination would be a highly desirable and atom-economical approach.

Aryl Oxirane Formation via Direct Epoxidation

The direct epoxidation of alkenes is a fundamental transformation for the synthesis of epoxides, which are valuable intermediates in organic synthesis. The asymmetric epoxidation of (E)-(1-methyl-1-propenyl)benzene allows for the formation of chiral aryl oxiranes with control over the stereochemistry of the newly formed stereocenters.

One effective method for this transformation is the use of manganese-salen complexes as catalysts. In a study on the asymmetric epoxidation of cis/trans-β-methylstyrene, an immobilized Mn(salen) catalyst demonstrated high conversion and selectivity for the epoxide product from the (E)-isomer. Using sodium hypochlorite (NaClO) as the oxidant, the reaction with a catalyst featuring a rigid anilino linker (C1) resulted in 98.4% selectivity for the epoxide with an enantiomeric excess (ee) of 15.1% for the trans-epoxide. uoa.gr

Another powerful approach involves the use of chiral dioxiranes generated in situ from a ketone catalyst and an oxidant like Oxone. A D-fructose-derived ketone has been successfully employed for the asymmetric epoxidation of trans-β-methylstyrene. This method provides the corresponding (R,R)-trans-β-methylstyrene oxide in good yield and high enantioselectivity. Specifically, the reaction yielded the epoxide with an enantiomeric excess of 89%, which could be increased to 94% by conducting the reaction at a lower temperature (-8 to -10°C). orgsyn.org

Table 1: Asymmetric Epoxidation of (E)-(1-Methyl-1-propenyl)benzene

| Catalyst System | Oxidant | Epoxide Selectivity (%) | Enantiomeric Excess (ee) (%) | Product Configuration |

|---|---|---|---|---|

| Immobilized Mn(salen) (C1) | NaClO | 98.4 | 15.1 | 1R,2R |

| D-fructose-derived ketone | Oxone | - | 89-94 | R,R |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for the synthesis of amines. The application of this reaction to internal alkenes like (E)-(1-methyl-1-propenyl)benzene presents challenges in terms of both reactivity and regioselectivity.

While direct catalytic hydroamination of (E)-(1-methyl-1-propenyl)benzene is not extensively reported, related studies on similar substrates provide insights into potential methodologies. For instance, the anti-Markovnikov hydroamination of vinylarenes has been achieved using ruthenium catalysts. berkeley.edu A study on the hydroamination of various unactivated internal olefins catalyzed by a copper-DTBM-SEGPHOS system has shown high enantioselectivities for a range of substrates. nih.govnih.gov Although (E)-2-phenyl-2-butene was not specifically included in the substrate scope of this particular study, the methodology's success with other internal alkenes suggests its potential applicability. The reaction of trans-2-butene with various electrophilic amines, for instance, proceeded with excellent enantioselectivities, demonstrating the catalyst system's ability to control stereochemistry in the hydroamination of internal double bonds. nih.gov

Future research in this area would likely focus on adapting existing catalyst systems, such as those based on late transition metals, to achieve efficient and selective hydroamination of (E)-(1-methyl-1-propenyl)benzene. Key challenges would include overcoming the lower reactivity of internal alkenes compared to their terminal counterparts and controlling the regioselectivity of the amine addition.

Computational Chemistry and Theoretical Modeling of E 1 Methyl 1 Propenyl Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and spectroscopic properties. lsu.edu Methods such as ab initio and Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation for the molecule. lsu.eduepfl.ch

The electronic structure of (E)-β-methylstyrene is characterized by its system of π-electrons, which are delocalized across the benzene (B151609) ring and the propenyl side chain. This conjugation influences the molecule's electronic transitions and chemical behavior. Key aspects of its electronic structure that are investigated computationally include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, which corresponds to absorption of light at longer wavelengths. mdpi.comlibretexts.org For conjugated systems like (E)-β-methylstyrene, the HOMO-LUMO gap is smaller compared to non-conjugated analogues, affecting its UV-Visible absorption spectrum. libretexts.org Ab initio studies on β-methylstyrene have calculated the energies of its ground state (S₀) and its two lowest excited singlet states (S₁ and S₂). huji.ac.ilamanote.com For instance, one study calculated the S₀ to S₂ energy gap to be 5.1647 eV. huji.ac.il

Table 1: Calculated Electronic Properties of β-Methylstyrene Isomers

| Property | Computational Method | Calculated Value (eV) | Reference |

|---|---|---|---|

| S₀ → S₁ Energy Gap | CIS-MP2/4-31G | ~4.3 | huji.ac.il |

| S₀ → S₂ Energy Gap | CIS/4-31G | 5.1647 | huji.ac.il |

Note: Specific HOMO-LUMO gap values for (E)-β-methylstyrene can vary significantly depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Conformational Analysis

While (E)-β-methylstyrene has a defined stereochemistry at the double bond, conformational flexibility exists due to rotation around the single bond connecting the propenyl group to the benzene ring and the internal rotation of the terminal methyl group. Molecular dynamics (MD) simulations are a powerful computational technique used to study these motions and the resulting conformational landscape over time. nih.govnih.gov

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing a trajectory of how the molecule's geometry and energy evolve. lsu.edu This allows for the exploration of the potential energy surface to identify stable conformers (energy minima) and the transition states that separate them. lsu.edunih.gov For (E)-β-methylstyrene, a key area of investigation is the rotational barrier of the methyl group. illinois.eduaip.org Theoretical calculations can estimate the energy barrier for this hindered internal rotation. illinois.edu For example, studies on related methylstyrene isomers using computational methods like wB97XD/6-311++G(d,p) have been performed to predict stable conformers and estimate the barriers to methyl torsion. illinois.edu Van der Waals interactions can significantly influence these rotational barriers. nih.gov

The planarity of the molecule is another important aspect. While the benzene ring is planar, the degree to which the propenyl side chain lies in the same plane can be assessed. Computational studies on similar molecules like styrene (B11656) have established its planarity, and similar analyses can be applied to (E)-β-methylstyrene. huji.ac.il

Table 2: Calculated Rotational Barriers for Methylstyrene Isomers

| Molecule | Conformer | Computational Method | V₃ Barrier (cm⁻¹) | Reference |

|---|---|---|---|---|

| 3-Methylstyrene | cis | B3LYP-D3BJ/Def2TZVP | 30.67 | aip.org |

| 3-Methylstyrene | trans | B3LYP-D3BJ/Def2TZVP | 11.04 | aip.org |

Note: V₃ represents the three-fold barrier to rotation of the methyl group.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediate species and the transition states that connect them. lsu.edunih.gov

For (E)-β-methylstyrene, a relevant reaction is its isomerization to the (Z)- or cis-isomer. d-nb.info Computational modeling can determine the activation energy required for this transformation, which typically proceeds through a transition state involving rotation around the carbon-carbon double bond. researchgate.net For instance, in a study on the epoxidation of cis-β-methylstyrene, the competing pathway of cis→trans isomerization was modeled. researchgate.net The calculations revealed that the barrier for the isomerization (II cis → II trans) was only 1.0 kcal mol⁻¹, which was lower than the subsequent ring-closure step, explaining the experimentally observed partial isomerization. researchgate.net

These studies involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. lsu.edu Once the transition state is found, its structure can be confirmed by vibrational frequency analysis (which should yield one imaginary frequency corresponding to the reaction coordinate). nih.gov Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactant and product minima along the reaction path. nih.gov

Table 3: Calculated Activation Energies for Isomerization of a β-Methylstyrene Intermediate

| Reaction Step | Computational Method | Calculated Barrier (kcal mol⁻¹) | Reference |

|---|---|---|---|

| II cis → II trans Isomerization | DFT | 1.0 | researchgate.net |

Note: These values are from a study on a reaction intermediate of cis-β-methylstyrene during epoxidation, but they illustrate the type of data obtained from reaction pathway modeling.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govunibo.it By calculating properties related to how a molecule interacts with electromagnetic radiation, its various spectra can be simulated.

Rotational Spectroscopy: Theoretical calculations can provide highly accurate predictions of rotational constants (A, B, C), which are essential for analyzing microwave spectra. mdpi.com These calculations begin with an optimized molecular geometry. mdpi.com For methylstyrene isomers, theoretical calculations have been used to fit rotational constants to measured transition frequencies. illinois.edu

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the vibrational frequencies of a molecule. lsu.edu These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. The intensities of these peaks can also be predicted, allowing for a full simulation of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated computationally. These methods compute the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which is then converted into a chemical shift value relative to a standard. These predictions are valuable for assigning peaks in experimental NMR spectra. nih.govspectrabase.com

Electronic Spectroscopy (UV-Vis): The energies of electronic transitions, such as the HOMO-LUMO transition, can be calculated using methods like Time-Dependent DFT (TD-DFT). nih.gov These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Visible absorption spectrum, predicting the wavelength of maximum absorption (λ_max). huji.ac.il

Table 4: Representative Spectroscopic Data for β-Methylstyrene Isomers

| Spectrum Type | Parameter | Details |

|---|---|---|

| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (~7.1-7.4 ppm), Vinylic protons (~6.1-6.4 ppm), Methyl protons (~1.8 ppm) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic carbons (~125-138 ppm), Vinylic carbons (~125-131 ppm), Methyl carbon (~18 ppm) |

| IR | Key Frequencies (cm⁻¹) | C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000), C=C stretch (~1600-1650), Out-of-plane bend (trans C-H, ~965) |

Note: The values are approximate and typical for this class of compound. Predicted values from computational models are compared against such experimental data for validation. chemicalbook.comspectrabase.com

Environmental Transformation and Atmospheric Chemistry of Phenylalkenes

Photochemical Degradation Mechanisms in the Atmosphere

In the troposphere, the primary removal mechanism for Benzene (B151609), (1-methyl-1-propenyl)-, (E)- is through oxidation reactions initiated by photochemically generated radicals. The principal oxidants are the hydroxyl radical (OH) during the daytime, the nitrate (B79036) radical (NO₃) at night, and ozone (O₃). nih.govepa.gov In specific environments, such as coastal or polluted marine areas, chlorine (Cl) atoms can also contribute significantly to its degradation. epa.gov

The reaction with OH radicals is typically the most important daytime degradation pathway. nih.gov These reactions are rapid, leading to relatively short atmospheric lifetimes for the compound. The addition of the OH radical to the double bond of the propenyl group is the dominant initial step, leading to the formation of a carbon-centered radical, which then reacts further with molecular oxygen.

The estimated atmospheric half-lives for Benzene, (1-methyl-1-propenyl)-, (E)- with respect to key atmospheric oxidants are summarized in the table below.

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life | Conditions | Reference |

| OH Radical | 5.9 x 10⁻¹¹ | ~7 hours | 25 °C, assuming [OH] = 5x10⁵ radicals/cm³ | nih.gov |

| Ozone (O₃) | Not specified | ~2 hours | 25 °C | nih.gov |

| Cl Atom | 1.09 x 10⁻¹⁰ (for trans-isomer) | ~2.5 hours | 298 K | epa.gov |

This table is interactive. Click on the headers to sort the data.

The main oxidation products resulting from the reaction of Benzene, (1-methyl-1-propenyl)-, (E)- with chlorine atoms have been identified as benzaldehyde, formaldehyde, and acetyl chloride. epa.gov

As a volatile organic compound (VOC), Benzene, (1-methyl-1-propenyl)-, (E)- plays a role in the formation of photochemical smog. iosrjournals.org The degradation of this and other VOCs in the presence of sunlight and nitrogen oxides (NOₓ) leads to the production of ground-level ozone (O₃) and other secondary pollutants known as photochemical oxidants. iosrjournals.orgnih.gov This process is initiated by the photolysis of nitrogen dioxide (NO₂), which releases an oxygen atom that subsequently reacts with molecular oxygen (O₂) to form ozone. iosrjournals.org The organic peroxy radicals (RO₂) and hydroperoxy radicals (HO₂) formed during the oxidation of the parent phenylalkene contribute to the propagation of radical chain reactions that convert nitric oxide (NO) to nitrogen dioxide (NO₂), thereby accelerating ozone formation. nih.gov Other components of photochemical smog, such as peroxyacyl nitrates (PANs), which are potent eye irritants, can also be formed. iosrjournals.org

The interaction between the degradation products of Benzene, (1-methyl-1-propenyl)-, (E)- and nitrogen oxides (NOₓ = NO + NO₂) is central to the formation of photochemical smog. nih.gov In a clean atmosphere, the ozone formed would typically be titrated by nitric oxide (NO). However, the peroxy radicals (RO₂ and HO₂) generated from VOC oxidation provide an alternative pathway that oxidizes NO to NO₂ without consuming an ozone molecule. nih.gov This catalytic cycle involving NOₓ leads to a net accumulation of ozone in the lower atmosphere. iosrjournals.orgnih.gov Furthermore, reactions between the degradation intermediates and NO₂ can lead to the formation of nitrogen-containing organic compounds, such as the aforementioned PANs. nih.gov These interactions are highly complex and depend on the ratio of VOCs to NOₓ, sunlight intensity, and temperature. nih.gov

Biodegradation Pathways and Environmental Fate

While atmospheric degradation is a primary fate for volatile phenylalkenes, portions that partition to soil and water are subject to biodegradation. epa.gov Specific biodegradation pathways for Benzene, (1-methyl-1-propenyl)-, (E)- are not extensively documented, but inferences can be drawn from studies on similar aromatic hydrocarbons like benzene and toluene (B28343). nih.govberkeley.edu

Microorganisms in soil and water can utilize aromatic compounds as a source of carbon and energy. researchgate.net Aerobic biodegradation is generally more rapid and involves the action of oxygenase enzymes. For benzene, this pathway typically proceeds through the formation of phenol, which is then converted to catechol before the aromatic ring is cleaved. nih.gov A similar initial hydroxylation of the benzene ring or oxidation of the alkyl side chain would be an expected initial step for Benzene, (1-methyl-1-propenyl)-, (E)-.

Anaerobic biodegradation is also possible, though it generally occurs at a slower rate. nih.gov In the absence of oxygen, bacteria can use other electron acceptors such as nitrate, sulfate, or ferric iron for the degradation of aromatic compounds. nih.gov For benzene, proposed anaerobic activation mechanisms include methylation to toluene or direct carboxylation. nih.gov

Sorption: The compound can adsorb to organic matter in soil and sediment, which reduces its bioavailability and mobility. epa.gov

Volatilization: Due to its volatility, it can evaporate from contaminated soil and water surfaces back into the atmosphere. nih.gov

Leaching: The potential for transport through the soil profile with water depends on its water solubility and soil sorption characteristics. epa.gov

Methodologies for Environmental Monitoring and Analysis

Effective monitoring is crucial for understanding the distribution and concentration of phenylalkenes in the environment. pce.parliament.nz A variety of analytical techniques are employed to detect and quantify Benzene, (1-methyl-1-propenyl)-, (E)- and related compounds in different environmental matrices. nih.gov

Air Monitoring:

Sample Collection: Air samples are typically collected by drawing air through adsorbent tubes containing materials like activated carbon or polymeric resins. Passive sampling devices that collect volatile organic compounds via diffusion are also used for long-term monitoring. nih.gov

Analysis: The standard analytical method is gas chromatography (GC), often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. A flame ionization detector (FID) is also commonly used. nih.govsiemens.com Real-time monitoring can be achieved using techniques like proton transfer reaction mass spectrometry (PTR-MS). nih.gov

Water and Soil Monitoring:

Sample Preparation: For water samples, methods like purge-and-trap or solid-phase microextraction (SPME) are used to extract and concentrate the analyte. For soil and sediment, solvent extraction is typically required. siemens.com

Analysis: As with air samples, GC-MS is the primary analytical technique, providing high sensitivity and selectivity. nih.gov High-performance liquid chromatography (HPLC) can also be utilized. nih.gov

Biomonitoring:

Biomonitoring, using organisms to assess environmental contamination, is an alternative approach. nih.gov For instance, plants can absorb organic pollutants from the air and soil, and subsequent analysis of plant tissues can provide an integrated measure of pollution in an area. eurekalert.org

| Matrix | Collection/Extraction Method | Analytical Technique | Reference |

| Air | Adsorbent Tubes, Passive Samplers | GC-MS, GC-FID | nih.govsiemens.com |

| Air (Real-time) | Direct Inlet | PTR-MS | nih.gov |

| Water | Purge-and-Trap, SPME | GC-MS | siemens.com |

| Soil/Sediment | Solvent Extraction | GC-MS | nih.gov |

| Biota (e.g., Plants) | Tissue Extraction | GC-MS, HPLC | nih.goveurekalert.org |

This table is interactive. Click on the headers to sort the data.

Q & A

Basic Research Questions

Q. How can the (E)-isomer of Benzene, (1-methyl-1-propenyl)- be distinguished from its (Z)-isomer using spectroscopic methods?

- Methodological Answer : The (E)- and (Z)-isomers can be differentiated via nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For the (E)-isomer, the trans configuration of substituents on the double bond results in distinct coupling constants (e.g., ~12–18 Hz) and absence of NOE interactions between the methyl and propenyl groups. Infrared (IR) spectroscopy can also identify C=C stretching vibrations (~1650 cm), with slight shifts depending on substituent geometry. Mass spectrometry (MS) fragmentation patterns may further confirm structural differences .

Q. What computational methods are recommended for predicting the octanol-water partition coefficient (log P) of (E)-Benzene, (1-methyl-1-propenyl)-?

- Methodological Answer : Crippen’s fragmentation method calculates log using atomic contributions and connectivity. For this compound, the calculated log is 3.110 . Researchers should validate this with experimental measurements (e.g., shake-flask method) and compare results with other group contribution models (e.g., Joback) to assess predictive accuracy.

Q. How can researchers ensure purity assessment of (E)-Benzene, (1-methyl-1-propenyl)- using gas chromatography (GC)?

- Methodological Answer : Optimize GC conditions using retention indices (RI) from literature. For example:

Advanced Research Questions

Q. How can discrepancies in reported melting points (Tfus) for (E)-Benzene, (1-methyl-1-propenyl)- (249.65 K vs. 249.70 K) be resolved?

- Methodological Answer : Discrepancies may arise from impurities or calibration errors. Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5 K/min) and validate instrument calibration using reference standards (e.g., indium). Assess purity via GC or HPLC coupled with mass spectrometry. Statistical analysis (e.g., ANOVA) of replicate measurements can quantify uncertainty .

Q. What strategies optimize gas chromatography conditions for separating (E)-Benzene, (1-methyl-1-propenyl)- from complex mixtures?

- Methodological Answer : Use polarizable stationary phases (e.g., PEG-based columns) to enhance resolution of structurally similar isomers. Adjust temperature programs:

- Example Protocol : Initial 60°C (hold 2 min), ramp at 10°C/min to 200°C.

Compare RI values across columns (e.g., HP-Innowax vs. DB-5) and validate with retention time locking (RTL) techniques. Reference multi-laboratory data from Svob (1974) and Buchin et al. (2002) for reproducibility .

Q. How can computational chemistry predict reaction pathways for (E)-Benzene, (1-methyl-1-propenyl)- in electrophilic aromatic substitution?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate activation energies for substitution at ortho, meta, and para positions. Compare with experimental kinetic data (e.g., nitration rates). Group contribution methods (Joback) can estimate thermodynamic properties (e.g., = 94.23 kJ/mol) to assess reaction feasibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.